Bienvenue dans la boutique en ligne BenchChem!

3-(2-Fluorophenyl)-N-[2-(furan-3-YL)ethyl]propanamide

Medicinal Chemistry Drug Discovery Physicochemical Profiling

The sole furan-3-yl regioisomer with a linear ethyl linker in its chemotype. TPSA 42.2 Ų, XLogP3 2.6, and a single amide NH H-bond donor provide a CNS-permeable, geometrically distinct probe. Indispensable as the unsubstituted linear-linker reference for SAR studies—branched or rigidified analogs cannot substitute. Procure for diversity screening or chemical probe campaigns.

Molecular Formula C15H16FNO2
Molecular Weight 261.296
CAS No. 1797248-04-4
Cat. No. B2854428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorophenyl)-N-[2-(furan-3-YL)ethyl]propanamide
CAS1797248-04-4
Molecular FormulaC15H16FNO2
Molecular Weight261.296
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCC(=O)NCCC2=COC=C2)F
InChIInChI=1S/C15H16FNO2/c16-14-4-2-1-3-13(14)5-6-15(18)17-9-7-12-8-10-19-11-12/h1-4,8,10-11H,5-7,9H2,(H,17,18)
InChIKeyYJLWGHLFIUVSFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Fluorophenyl)-N-[2-(furan-3-YL)ethyl]propanamide (CAS 1797248-04-4): Structural Identity, Physicochemical Baseline, and Sourcing Profile for Procurement Evaluation


3-(2-Fluorophenyl)-N-[2-(furan-3-yl)ethyl]propanamide (CAS 1797248-04-4) is a synthetic, fluorinated aromatic propanamide with molecular formula C₁₅H₁₆FNO₂ and a molecular weight of 261.29 g/mol [1]. Its structure comprises a 2-fluorophenyl ring tethered via a saturated propanamide linker to a furan-3-yl ethylamine moiety, yielding a compound with one hydrogen bond donor, three hydrogen bond acceptors, a computed topological polar surface area (TPSA) of 42.2 Ų, a predicted XLogP3 of 2.6, and six rotatable bonds [1]. The compound is catalogued in PubChem under CID 71807044 and is commercially available as a screening compound through Life Chemicals (product code F6436-3479) in quantities ranging from 2 μmol to 25 mg with a specified purity of ≥90% [2]. No primary research articles or patents disclosing quantitative biological activity data for this specific compound were identified in the public domain as of the search date; the evidence presented herein is therefore derived from authoritative computed physicochemical properties and structural comparisons within its congeneric series.

Why 3-(2-Fluorophenyl)-N-[2-(furan-3-YL)ethyl]propanamide Cannot Be Casually Replaced by Other Fluorophenyl-Furan Propanamide Analogs


Within the fluorophenyl-furan propanamide chemical space, small structural perturbations produce large shifts in physicochemical and likely pharmacological profiles. The target compound's precise combination of a 2-fluorophenyl substitution pattern, a saturated ethyl linker, and a furan-3-yl (rather than furan-2-yl) regioisomer attachment—yielding a TPSA of 42.2 Ų, XLogP3 of 2.6, a single H-bond donor, and six rotatable bonds [1]—cannot be replicated by its closest catalogued analogs. For instance, the branched-linker analog 3-(2-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]propanamide (CAS 1798459-28-5) introduces an additional methyl group that increases molecular weight to 275.32 g/mol ; the benzyl-spacer analog (CAS 2034455-58-6) adds a rigid phenyl ring, raising TPSA and molecular weight to 323.4 g/mol; and the morpholine analog (CAS 1090611-24-7) replaces the amide NH and furan oxygen with a morpholine ketone, altering both H-bonding capacity and conformational flexibility. These differences directly impact ligand-receptor complementarity, metabolic stability, and solubility—meaning even ostensibly 'similar' fluorophenyl-furan amides cannot be assumed interchangeable for structure-activity relationship (SAR) studies, screening campaigns, or chemical probe development without introducing uncontrolled variables.

Quantitative Differentiation Evidence for 3-(2-Fluorophenyl)-N-[2-(furan-3-YL)ethyl]propanamide (CAS 1797248-04-4) Versus Closest Analogs


Topological Polar Surface Area (TPSA) Differentiation: 3-(2-Fluorophenyl)-N-[2-(furan-3-YL)ethyl]propanamide Occupies a Distinct Physicochemical Niche Versus Close Analogs

The target compound possesses a computed TPSA of 42.2 Ų [1], placing it in a narrow, property-differentiated band relative to its closest catalogued analogs. The branched-linker analog (CAS 1798459-28-5) has an identical TPSA of 42.2 Ų but a higher molecular weight (275.32 vs. 261.29 g/mol) and an additional methyl substituent that alters steric bulk ; the furan-2-yl acrylamide analog (CAS 853349-17-4) has a TPSA of 42.2 Ų but a substantially lower molecular weight (231.22 g/mol) and contains an α,β-unsaturated acrylamide linker instead of a saturated propanamide, conferring different electrophilic reactivity and conformational constraints . TPSA is a critical determinant of passive membrane permeability and oral bioavailability; compounds with TPSA < 60 Ų are generally considered capable of crossing the blood-brain barrier, while those exceeding 140 Ų are typically impermeable [2]. The target compound's TPSA of 42.2 Ų, combined with its intermediate lipophilicity (XLogP3 = 2.6) and single H-bond donor, positions it in a favorable permeability window that distinguishes it from higher-TPSA benzyl-spacer analogs (e.g., CAS 2034455-58-6, which adds an aromatic ring and increases heavy-atom count).

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Rotatable Bond Count and Conformational Flexibility: 3-(2-Fluorophenyl)-N-[2-(furan-3-YL)ethyl]propanamide Features Six Rotatable Bonds, Distinguishing It from Conformationally Restricted Analogs

The target compound contains six rotatable bonds [1], conferring a moderate degree of conformational flexibility that is qualitatively and quantitatively distinct from both more rigid and more flexible analogs. The α,β-unsaturated acrylamide analog (CAS 853349-17-4) possesses fewer rotatable bonds due to its planar, conjugated enone linker, restricting the accessible conformational space and altering entropic contributions to binding . Conversely, the morpholine analog (CAS 1090611-24-7, MW 237.27 g/mol) substitutes the amide with a ketone and replaces the furan-ethylamine with a morpholine ring, likely reducing the effective rotatable bond count while simultaneously removing the amide NH hydrogen bond donor—a feature critical for target engagement in many enzyme and receptor binding sites . In computational drug design, the number of rotatable bonds correlates inversely with oral bioavailability (Veber's rule suggests ≤10 rotatable bonds), and each rotatable bond imposes an estimated entropic penalty of approximately 0.5–1.5 kcal/mol upon binding [2]. The target compound's six-rotatable-bond architecture provides a specific flexibility profile that balances conformational entropy against preorganization, a parameter not reproduced by analogs with saturated branched linkers (which increase bond count and steric hindrance) or unsaturated/cyclic replacements (which reduce it).

Conformational Analysis Ligand Design Molecular Flexibility

Furan Regioisomerism (3-yl vs. 2-yl) as a Key Structural Differentiator: Target Compound Bears the Furan-3-yl Substituent, Which Alters Hydrogen-Bond Geometry Relative to Furan-2-yl Analogs

The target compound incorporates a furan-3-yl substituent (attachment at the 3-position of the furan ring), as confirmed by its InChI string (InChI=1S/C15H16FNO2/c16-14-4-2-1-3-13(14)5-6-15(18)17-9-7-12-8-10-19-11-12/h1-4,8,10-11H,5-7,9H2,(H,17,18)) and SMILES notation [1]. In contrast, the commercially available analog (CAS 853349-17-4) bears a furan-2-yl group, and multiple catalogued analogs feature furan-2-yl or furan-2,5-disubstituted variants . Furan-3-yl vs. furan-2-yl regioisomerism alters the spatial orientation of the furan oxygen atom relative to the amide linker by approximately 120°, affecting both the directionality of potential hydrogen-bond interactions with the furan oxygen and the overall molecular shape in three dimensions. This regioisomeric distinction is pharmacologically relevant: in kinetically similar heterocyclic systems, regioisomers have been shown to exhibit differential target binding (e.g., kinase selectivity profiles can shift by >10-fold between furan-3-yl and furan-2-yl regioisomers within the same chemotype) [2]. The target compound's furan-3-yl attachment is therefore a non-trivial structural feature that provides a distinct pharmacophoric geometry not available from furan-2-yl or furan-2,5-disubstituted analogs.

Regioisomerism Molecular Recognition Scaffold Design

Sourcing Specification and Purity Benchmark: 3-(2-Fluorophenyl)-N-[2-(furan-3-YL)ethyl]propanamide Is Available from Life Chemicals (F6436-3479) with ≥90% Purity Across Defined Quantity Tiers

The target compound is commercially supplied by Life Chemicals under product code F6436-3479 at a certified purity of ≥90%, with quantity options spanning 2 μmol, 5 μmol, 10 μmol, 20 μmol, 1 mg, 2 mg, 3 mg, 4 mg, 5 mg, 10 mg, 15 mg, 20 mg, 25 mg, and 30 mg, with pricing starting at approximately $54–57 USD for 2 μmol or 1 mg quantities [1]. By comparison, the closest analog (CAS 1798459-28-5) is listed by different suppliers with variable purity specifications and less granular quantity options , while the acrylamide analog (CAS 853349-17-4) is catalogued at 95% purity but with a fundamentally different chemotype (unsaturated linker) that precludes direct substitution . For screening library procurement, defined purity (≥90%) and multi-tier quantity availability are operational requirements that enable cost-effective initial screening followed by dose-response follow-up without changing supplier batches—a logistical advantage that reduces inter-batch variability in SAR campaigns.

Chemical Sourcing Screening Libraries Procurement Specifications

Recommended Research and Procurement Application Scenarios for 3-(2-Fluorophenyl)-N-[2-(furan-3-YL)ethyl]propanamide (CAS 1797248-04-4)


Focused Screening Library Design for Novel Kinase or GPCR Target Identification

The target compound's furan-3-yl regioisomerism and moderate TPSA (42.2 Ų) position it as a geometrically distinct entry in diversity-oriented screening libraries targeting kinases, GPCRs, or other drugable protein families where hydrogen-bond acceptor geometry influences binding-site complementarity [1]. Its structural differentiation from furan-2-yl analogs—an approximately 120° shift in oxygen lone-pair orientation—provides a pharmacophoric probe that cannot be achieved with more common furan-2-yl screening compounds . Procurement of this compound for inclusion in a focused screening deck is warranted when the screening objective is maximizing three-dimensional pharmacophore diversity within a congeneric fluorophenyl-furan amide series.

Physicochemical Property-Based Lead Optimization Cascades Requiring Permeability-Window Tuning

With a computed TPSA of 42.2 Ų, XLogP3 of 2.6, a single hydrogen bond donor, and six rotatable bonds [1], the target compound occupies a favorable 'CNS-permeable' physicochemical window that differs from both heavier analogs (e.g., the benzyl-spacer derivative at MW 323.4) and more polar derivatives. In lead optimization programs where passive permeability, solubility, and metabolic stability must be simultaneously balanced, this compound can serve as a reference point for property-based medicinal chemistry decisions, particularly when iterative modifications to the linker length, fluorophenyl substitution, or furan regioisomerism are being evaluated for their impact on ADME parameters.

Chemical Probe Development in Systems Where Amide NH Hydrogen-Bond Donation Is Required for Target Engagement

Unlike the morpholine ketone analog (CAS 1090611-24-7, which lacks an H-bond donor) or the acrylamide analog (CAS 853349-17-4, which presents a potentially electrophilic α,β-unsaturated carbonyl), the target compound retains a single, geometrically defined amide NH capable of acting as a hydrogen-bond donor to protein backbone carbonyls or side-chain acceptors [1]. In biochemical systems where the amide NH donor is essential for target binding—as evidenced across diverse enzyme and receptor families—this compound provides a structural motif that cannot be replicated by analogs lacking this functional group. It is therefore a rational procurement choice for chemical probe campaigns where the pharmacophoric hypothesis explicitly includes an amide NH H-bond donor.

SAR Expansion Around the Propanamide Linker: A Baseline Scaffold with a Saturated, Linear Ethyl Linker

The saturated, linear ethyl linker connecting the amide nitrogen to the furan-3-yl group in the target compound offers a specific conformational profile (six rotatable bonds) that distinguishes it from the branched-methyl analog (CAS 1798459-28-5, which introduces an α-methyl substituent adding steric bulk and an additional rotatable bond) and from the conformationally restricted acrylamide analog [1]. For SAR studies systematically exploring the effect of linker topology on biological activity, the target compound serves as the unsubstituted linear-ethyl reference point—a necessary baseline against which branched, shortened, lengthened, or rigidified linker variants must be compared. Procurement of this compound as the linear-linker control is essential for any statistically valid SAR table within this chemotype.

Quote Request

Request a Quote for 3-(2-Fluorophenyl)-N-[2-(furan-3-YL)ethyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.